molecular formula C21H33BN2O4 B153312 Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate CAS No. 470478-90-1

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

Cat. No.: B153312
CAS No.: 470478-90-1
M. Wt: 388.3 g/mol
InChI Key: ZMAVVXGWEHZLDW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate (CAS 470478-90-1) is a boronic ester derivative featuring a piperazine core, a tert-butoxycarbonyl (Boc) protecting group, and a para-substituted phenyl ring bearing the pinacol boronic ester moiety. Its molecular formula is C₂₁H₃₃BN₂O₄, with a molecular weight of 388.31 g/mol . The Boc group stabilizes the piperazine amine, while the boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing biaryl structures for pharmaceuticals and materials science . This compound is commercially available (e.g., Thermo Scientific™, 90% purity) and widely used in medicinal chemistry for drug discovery, particularly in kinase inhibitors and antiparasitic agents .

Properties

IUPAC Name

tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33BN2O4/c1-19(2,3)26-18(25)24-14-12-23(13-15-24)17-10-8-16(9-11-17)22-27-20(4,5)21(6,7)28-22/h8-11H,12-15H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAVVXGWEHZLDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383734
Record name tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470478-90-1
Record name tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-tert-Butoxycarbonylpiperazinyl)phenylboronic acid, pinacol ester
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Preparation Methods

Reaction Overview

The most widely documented route involves a three-step synthesis starting from tert-butyl-4-hydroxypiperidine-1-carboxylate. The process includes:

  • Functionalization of the piperidine ring to introduce a reactive site for subsequent coupling.

  • Suzuki-Miyaura cross-coupling to install the boronate ester moiety.

  • Protection/deprotection steps to stabilize intermediates.

Detailed Protocol

  • Step 1 : Hydroxypiperidine derivative is treated with a brominating agent to yield tert-butyl-4-bromopiperidine-1-carboxylate.

  • Step 2 : Brominated intermediate undergoes Suzuki coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃).

  • Step 3 : Final Boc protection using di-tert-butyl dicarbonate to stabilize the piperazine nitrogen.

Table 1: Three-Step Synthesis Parameters

StepReactantsConditionsYieldCharacterization
1tert-Butyl-4-hydroxypiperidine-1-carboxylate, PBr₃0°C to RT, 12h85%¹H NMR, IR
2Brominated intermediate, boronic acid, Pd(PPh₃)₄80°C, DME/H₂O, 24h65%LCMS, ¹H NMR
3Deprotected amine, Boc₂ORT, DMAP, CH₂Cl₂, 6h90%¹H NMR, HRMS

Total Yield : 49.9%.

TMSOTf-Mediated Deprotection and Coupling

Key Reaction

A high-yielding alternative employs trimethylsilyl trifluoromethanesulfonate (TMSOTf) for simultaneous deprotection and coupling.

Procedure

  • Deprotection : Tert-butyl 4-[4-boronophenyl]piperazine-1-carboxylate is treated with TMSOTf in dichloromethane at 0°C under nitrogen.

  • Quenching : Saturated sodium bicarbonate halts the reaction, followed by extraction and column chromatography (CH₂Cl₂/MeOH 10:1).

Table 2: TMSOTf Method Optimization

ParameterValueImpact on Yield
TMSOTf Equiv1.6Maximizes deprotection
SolventCH₂Cl₂Optimal polarity
Temperature0°C → RTPrevents side reactions
Additive2,6-DimethylpyridineNeutralizes acid byproducts

Yield : 72%.

HCl-Mediated Deprotection in Dioxane

Simplified Protocol

Concentrated HCl in dioxane selectively removes the Boc group at room temperature:

  • Reaction : Tert-butyl-protected compound (235 mg, 0.656 mmol) is stirred with 4M HCl/dioxane (5 mL) for 2h.

  • Workup : Evaporation under reduced pressure yields the deprotected amine as a white solid.

Table 3: Acidic Deprotection Efficiency

ConditionTimeYieldPurity (HPLC)
4M HCl/dioxane2h95%98%

Advantages : Rapid, avoids chromatography.

Comparative Analysis of Methods

Yield vs. Complexity

  • Three-Step Synthesis : Moderate yield (49.9%) but scalable for industrial use.

  • TMSOTf Method : Higher yield (72%) but requires inert conditions.

  • HCl Deprotection : Near-quantitative yield but limited to final steps.

Analytical Validation

  • ¹H NMR : Key peaks include tert-butyl singlet (δ 1.45 ppm) and boronate ester signals (δ 1.25 ppm).

  • LCMS : [M+H]⁺ at m/z 403.33 confirms molecular weight.

Industrial-Scale Considerations

Solvent Selection

  • Dichloromethane : Preferred for TMSOTf reactions due to low nucleophilicity.

  • Dioxane : Ideal for acid-mediated deprotection with minimal side reactions.

Catalyst Recycling

Pd(PPh₃)₄ in Suzuki couplings can be recovered via aqueous/organic phase separation, reducing costs.

Emerging Methodologies

Deuterated Analogues

Deuterium-labeled variants (e.g., 2,2,3,3,5,5,6,6-d8) are synthesized using deuterated Boc anhydrides, enabling pharmacokinetic studies.

Flow Chemistry

Preliminary studies suggest microreactors could enhance Suzuki coupling efficiency by improving heat transfer .

Scientific Research Applications

Chemistry: The compound is extensively used in organic synthesis for constructing complex molecules, particularly in pharmaceutical research. Biology: It serves as a tool in biological studies to probe enzyme mechanisms and interactions. Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anticancer and anti-inflammatory activities. Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts and reacting with halides or triflates. The molecular targets and pathways involved are typically the active sites of enzymes or receptors in biological systems.

Comparison with Similar Compounds

Meta-Substituted Analogs

  • Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate (CAS 540752-87-2): The boronic ester is attached to the meta position of the phenyl ring. Applications: Used in synthesizing triazine-linked compounds for charge-transfer studies .

Benzyl-Linked Derivatives

  • Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate (CAS 883738-19-0):
    • A benzyl spacer separates the boronic ester and piperazine.
    • Impact : Increased molecular flexibility may enhance binding to sterically constrained biological targets.
    • Purity : 98% (CymitQuimica), but discontinued due to lower demand .

Functional Group Modifications

Trifluoromethyl-Substituted Derivatives

  • Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate :
    • A CF₃ group at the phenyl ring’s 5-position introduces electron-withdrawing effects.
    • Impact : Enhances metabolic stability and lipophilicity but may reduce aqueous solubility.
    • Hazards : Similar to parent compound (H315, H319 for skin/eye irritation) .

Carbamoyl Derivatives

  • Tert-butyl 4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate (CAS 1704081-91-3):
    • A carbamoyl linker replaces the direct phenyl-piperazine bond.
    • Impact : Introduces hydrogen-bonding capacity, improving solubility and target affinity .

Protecting Group Variations

Deprotected Piperazine Analogs

  • 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine :
    • Boc group removed via TMSOTf treatment.
    • Impact : Free piperazine amine increases reactivity but reduces stability, requiring inert handling .

Methoxycarbonyl Derivatives

  • Tert-butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate :
    • Methoxycarbonyl group replaces boronic ester.
    • Impact : Shifts application to nucleophilic aromatic substitution reactions (e.g., Pd-catalyzed couplings with bromopicolinates) .

Heterocyclic and Linker Modifications

Thiadiazole-Containing Analogs

  • Tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate :
    • Thiadiazole ring introduces aromatic heterocyclic character.
    • Impact : Enhances π-π stacking in kinase inhibitors, improving target binding .

Coumarin-Tetrazine Hybrids

  • Tert-butyl 4-(4-methyl-3-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)-2-oxo-2H-chromen-7-yl)piperazine-1-carboxylate :
    • Combines coumarin fluorophores with tetrazine bioorthogonal handles.
    • Applications : Fluorescence resonance energy transfer (FRET) probes for live-cell imaging .

Data Tables

Table 2: Hazard Comparison

Compound Signal Word Hazard Statements Precautions
Target Compound Warning H315, H319 Avoid inhalation (P261)
Trifluoromethyl Derivative Warning H315, H319, H335 Use gloves (P280)
Carbamoyl Derivative Warning H302, H315, H319 Wash skin (P305)

Biological Activity

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

The molecular formula of this compound is C19H32BN3O4C_{19}H_{32}BN_3O_4, with a molecular weight of approximately 348.48 g/mol. The compound features a piperazine ring and a dioxaborolane moiety that may contribute to its biological activity.

Synthesis : The synthesis typically involves the reaction of piperazine derivatives with boronic acid pinacol esters under suitable conditions to yield the desired carboxylate. The process may also include protecting group strategies to enhance selectivity and yield during the reaction steps.

Antitumor Activity

Recent studies have indicated that compounds containing piperazine and boron moieties exhibit promising antitumor properties. This compound has been evaluated for its ability to inhibit tumor cell proliferation in various cancer models.

  • Mechanism of Action : The compound is believed to exert its antitumor effects by interfering with key signaling pathways involved in cell proliferation and survival. Specifically, it may inhibit receptor tyrosine kinases (RTKs) such as KIT and PDGFRA, which are often mutated in cancers.

Inhibition of Drug Resistance

Another significant area of research is the compound's role in reversing multidrug resistance (MDR) in cancer cells. MDR is a major challenge in cancer therapy as it leads to treatment failure.

  • Case Study : A study demonstrated that this compound could enhance the efficacy of conventional chemotherapeutics by inhibiting efflux pumps such as P-glycoprotein (ABCB1), thereby increasing intracellular drug concentrations and restoring sensitivity in resistant cancer cell lines.

Research Findings

StudyFindings
The compound exhibited IC50 values in the low micromolar range against various cancer cell lines.Suggests potential as an antitumor agent.
Demonstrated effectiveness in reversing MDR by inhibiting ABCB1 activity.Supports its use in combination therapy for resistant tumors.
Interaction with CDK6 and other kinases was observed, indicating a multi-target mechanism.Highlights the need for further exploration of its pharmacodynamics.

Safety and Toxicology

While the biological activities are promising, safety profiles must be considered. Preliminary toxicity assessments indicate that the compound may cause irritation upon contact but lacks severe toxicity at therapeutic doses.

Q & A

Q. What are the standard synthetic routes for synthesizing tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester functionality. A common route involves coupling a tert-butyl-protected piperazine intermediate (e.g., tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate) with a boronate ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) under palladium catalysis. Key conditions include:
  • Catalyst : Pd(dppf)Cl₂ or XPhos-Pd-G3 .
  • Base : Sodium carbonate or potassium phosphate .
  • Solvent : Toluene/acetonitrile with water for biphasic reactions .
  • Temperature : 90–110°C for 12–16 hours .
    Post-reaction purification involves silica gel chromatography (ethyl acetate/petroleum ether gradients) .

Q. How is the tert-butoxycarbonyl (Boc) protecting group strategically employed in synthesizing this compound?

  • Methodological Answer : The Boc group protects the piperazine nitrogen during synthesis to prevent unwanted side reactions. For example, in Pfizer’s protocols, Boc-protected intermediates are synthesized via nucleophilic substitution between tert-butyl piperazine-1-carboxylate and aryl halides . Deprotection is achieved using 4M HCl in dioxane , followed by neutralization with potassium carbonate to regenerate the free piperazine . This strategy ensures regioselectivity and simplifies purification .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling yields when using this compound as a boronic ester?

  • Methodological Answer : Optimization involves:
  • Ligand selection : Bulky ligands like XPhos enhance catalytic efficiency and reduce homocoupling byproducts .
  • Solvent systems : Biphasic toluene/water mixtures improve substrate solubility and catalyst stability .
  • Temperature control : Prolonged heating (16 hours at 100°C) ensures complete conversion but risks boronic ester hydrolysis; inert atmospheres (N₂/Ar) mitigate degradation .
  • Purification : Reverse-phase HPLC or preparative TLC resolves closely related byproducts, achieving >95% purity .

Q. How can structural characterization techniques validate the integrity of this compound and its derivatives?

  • Methodological Answer :
  • X-ray crystallography : Resolves piperazine ring conformation and boronate ester geometry. For example, studies on similar Boc-piperazine derivatives reveal chair conformations and intermolecular hydrogen bonding .
  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 1.48 ppm (Boc methyl groups) and δ 3.1–3.6 ppm (piperazine protons) confirm core structure .
  • ¹³C NMR : Carbonyl signals at ~155 ppm (Boc) and aromatic carbons at 120–140 ppm validate substitution patterns .
  • LCMS : m/z values (e.g., 348.1 [M+H]⁺) confirm molecular weight and purity .

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor development?

  • Methodological Answer : The boronic ester moiety enables late-stage diversification via cross-coupling to generate biaryl pharmacophores. For instance, Pfizer’s protocols use it to synthesize pyridine-thiazole hybrids targeting tyrosine kinases . Key considerations include:
  • Solubility : Low aqueous solubility necessitates DMSO/EtOH co-solvents for biological assays .
  • Stability : Boronate esters are moisture-sensitive; storage under inert gas (Ar) at –20°C prevents hydrolysis .
  • SAR studies : Piperazine flexibility modulates target binding, as shown in dopamine D2 receptor ligands .

Contradictions and Limitations

  • Synthetic yields : Reported yields vary (43–88%) depending on ligand choice and substrate ratios .
  • Boc deprotection : HCl/dioxane may degrade acid-sensitive scaffolds; TFA/CH₂Cl₂ offers milder alternatives .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

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